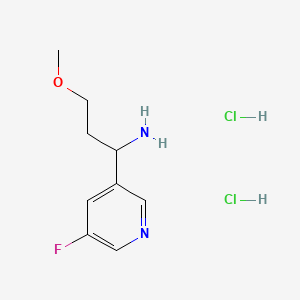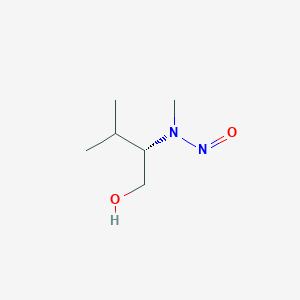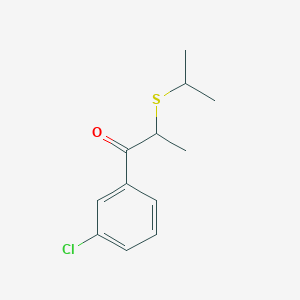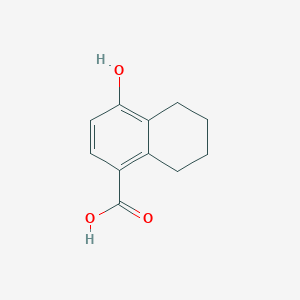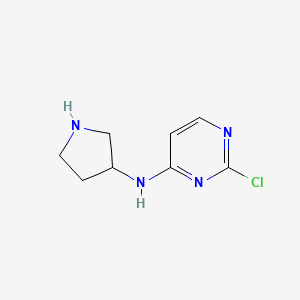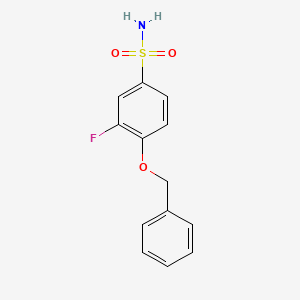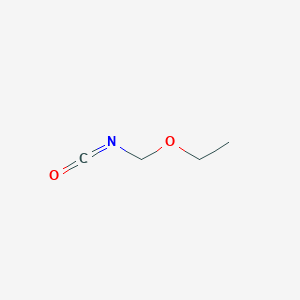
(Isocyanatomethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isocyanatomethoxy)ethane is an organic compound with the molecular formula C4H7NO2 It is characterized by the presence of an isocyanate group (-NCO) attached to a methoxyethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
(Isocyanatomethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of methoxyethanol with phosgene to form the corresponding chloroformate, which is then treated with ammonia to yield the isocyanate derivative. Another method involves the reaction of methoxyethanol with cyanogen chloride in the presence of a base to form the isocyanate group.
Industrial Production Methods
Industrial production of this compound typically involves the phosgene method due to its efficiency and scalability. non-phosgene methods, such as the reaction of methoxyethanol with urea and subsequent thermal decomposition, are being explored to reduce the environmental and safety concerns associated with phosgene .
Chemical Reactions Analysis
Types of Reactions
(Isocyanatomethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamic acids and their derivatives.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with diols or diamines.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form carbon dioxide and amines.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from polymerization reactions with diols or diamines.
Scientific Research Applications
(Isocyanatomethoxy)ethane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals
Mechanism of Action
The mechanism of action of (isocyanatomethoxy)ethane involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. In biological systems, the compound can modify proteins and other biomolecules by reacting with amino groups, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl Isocyanate: Similar in structure but lacks the methoxy group.
Methyl Isocyanate: Similar in structure but lacks the ethane backbone.
Phenyl Isocyanate: Contains a phenyl group instead of the methoxyethane backbone.
Uniqueness
(Isocyanatomethoxy)ethane is unique due to the presence of both an isocyanate group and a methoxyethane backbone. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C4H7NO2 |
|---|---|
Molecular Weight |
101.10 g/mol |
IUPAC Name |
isocyanatomethoxyethane |
InChI |
InChI=1S/C4H7NO2/c1-2-7-4-5-3-6/h2,4H2,1H3 |
InChI Key |
FTVSQMOUCKBLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


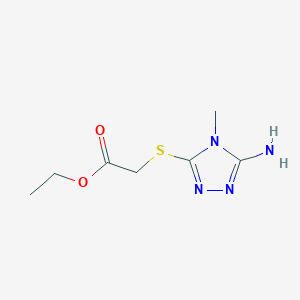
![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)

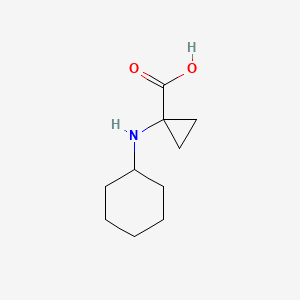
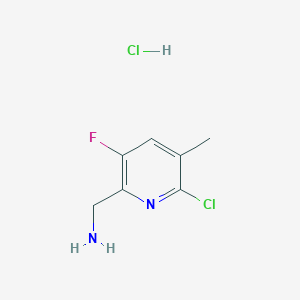
![4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B13509899.png)
